2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide
Descripción
Propiedades
IUPAC Name |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c19-11-13(9-12-3-1-2-4-15(12)21(23)24)18(22)20-14-5-6-16-17(10-14)26-8-7-25-16/h1-6,9-10H,7-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDMGBKDFLLUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide is a synthetic compound with a complex structure that includes a cyano group and a benzodioxin moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 368.35 g/mol. The structural features include:
- Cyano group : Enhances reactivity and may contribute to pharmacological properties.
- Benzodioxin moiety : Imparts specific biological activities.
- Nitrophenyl group : Potentially involved in various interactions with biological targets.
Biological Activity
Research indicates that compounds similar to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide exhibit several biological activities:
- Anticancer Activity : Several studies have reported that derivatives of benzodioxin and cyano compounds show potential as anticancer agents by inhibiting tumor cell proliferation.
- Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer metabolism or inflammation.
- Cytotoxic Effects : Similar compounds have demonstrated cytotoxic properties against various cancer cell lines, indicating that this compound may also possess such effects.
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Cyano-N-(2,3-dihydro-1,4-benzodioxin) Derivatives | Benzodioxin backbone | Anticancer activity |
| Morpholine-substituted Quinoline Derivatives | Quinoline ring with morpholine | Anticancer activity |
| Cyano-containing Compounds | Cyano group presence | Diverse biological activities |
Case Study 1: Anticancer Activity
In a study involving various derivatives of benzodioxin, it was found that certain modifications to the cyano group significantly enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231). The introduction of the nitrophenyl group was hypothesized to increase interaction with DNA and inhibit topoisomerase activity, leading to apoptosis in cancer cells.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibitory effects of similar compounds on histone deacetylases (HDACs), which are implicated in cancer progression. The study revealed that the presence of the cyano and benzodioxin moieties contributed to significant inhibition of HDAC activity, suggesting a potential therapeutic role in epigenetic regulation of gene expression in cancer treatment.
The proposed mechanism of action for 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide involves:
- Intercalation with DNA : The nitrophenyl group may facilitate binding to DNA, disrupting replication and transcription processes.
- Enzyme Interaction : The cyano group can participate in nucleophilic attack mechanisms, leading to enzyme inhibition.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, promoting cell death.
Comparación Con Compuestos Similares
Structural Features and Substitution Patterns
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
- The target compound’s cyano and nitro groups distinguish it from analogs like the tert-butylphenyl derivative (), which lacks electron-withdrawing substituents .
- XCT790 () replaces the benzodioxin amide with a trifluoromethyl-thiadiazole group, significantly increasing molecular weight and lipophilicity, which may affect membrane permeability .
Physicochemical Properties
- Molecular Weight : The target compound (352.33 g/mol) is lighter than XCT790 (~500 g/mol) but heavier than the tert-butylphenyl analog (~323 g/mol). Lower molecular weight may improve bioavailability .
- Polarity: The nitro and cyano groups in the target compound increase polarity compared to the hydrophobic tert-butylphenyl analog, suggesting differences in solubility and metabolic stability .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis route for 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide?
- Methodological Answer : Synthesis optimization should focus on stepwise reactions, such as substitution under alkaline conditions (e.g., using NaOH or triethylamine) and reduction under acidic conditions (e.g., iron powder in HCl). Solvent selection (e.g., dichloromethane or DMF) and temperature control are critical for yield improvement. Parallel small-scale trials with varying molar ratios of reactants can identify optimal conditions .
Q. What characterization techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (¹H, ¹³C) to confirm substituent positions and stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₂₀H₁₅N₃O₅, theoretical MW: 389.11).
- Chromatography : HPLC-PDA to assess purity (>95% recommended for biological assays).
Cross-referencing with computational tools (e.g., PubChem-derived SMILES/InChI keys) ensures structural accuracy .
Q. How should researchers design initial pharmacological activity screens for this compound?
- Methodological Answer : Employ a tiered approach:
- In vitro assays : Target-specific enzymatic inhibition (e.g., kinase or protease assays) at concentrations ranging from 1 nM to 10 µM.
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC₅₀ values.
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .
Advanced Research Questions
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
- Methodological Answer :
- Data Triangulation : Compare NMR/IR spectra with quantum-chemistry simulations (e.g., DFT calculations) to resolve stereochemical ambiguities.
- Reproducibility Checks : Replicate synthesis and assays across independent labs to rule out batch-specific impurities.
- Meta-Analysis : Review structurally analogous compounds (e.g., (Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylcyclohexyl)prop-2-enamide) for shared activity trends .
Q. What advanced strategies are recommended for studying the environmental fate of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and hydrolysis rates under varying pH/temperature.
- Biotic/Abiotic Degradation : Use LC-MS/MS to track degradation products in simulated environmental matrices (soil/water).
- Ecotoxicology : Assess acute toxicity on Daphnia magna or algae to estimate ecological risk quotients (ERQs) .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases).
- MD Simulations : Run 100-ns trajectories to study protein-ligand stability and conformational changes.
- QSAR Modeling : Corrogate bioactivity data with electronic descriptors (e.g., HOMO-LUMO gaps) to design derivatives .
Q. What experimental design principles mitigate bias in pharmacological testing?
- Methodological Answer :
- Randomized Block Design : Assign treatments randomly within blocks (e.g., cell culture plates) to control for spatial variability.
- Blinded Analysis : Encode samples to prevent observer bias during data collection.
- Statistical Power Analysis : Use G*Power to determine minimum sample sizes for significance (α=0.05, β=0.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
